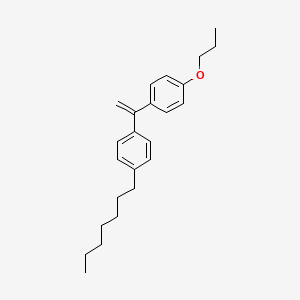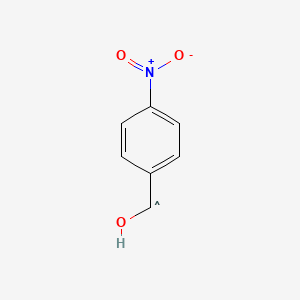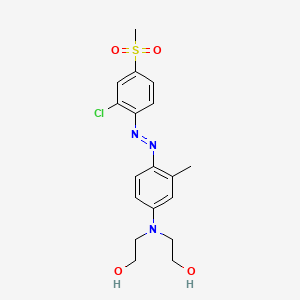
2,2'-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)imino)bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonyl group. One common method involves the diazotization of 2-chloro-4-(methylsulfonyl)aniline followed by coupling with 3-methylphenylamine. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with specific biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Disperse Brown 1: Another azo compound with similar structural features but different substituents.
Disperse Orange 3: Contains an azo group and is used in dyeing applications.
Methyl Red: An azo dye with applications in pH indicators.
Uniqueness
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
6659-76-3 |
|---|---|
Fórmula molecular |
C18H22ClN3O4S |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-11-14(22(7-9-23)8-10-24)3-5-17(13)20-21-18-6-4-15(12-16(18)19)27(2,25)26/h3-6,11-12,23-24H,7-10H2,1-2H3 |
Clave InChI |
KLMFZVQIWHSLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


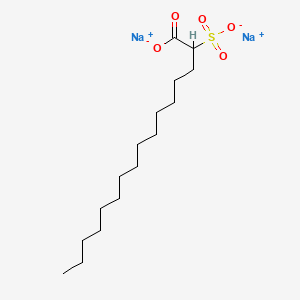
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
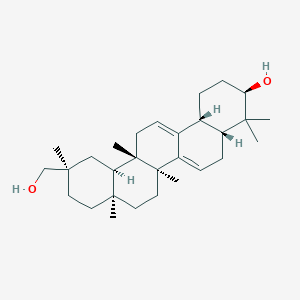
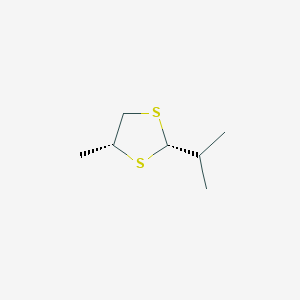

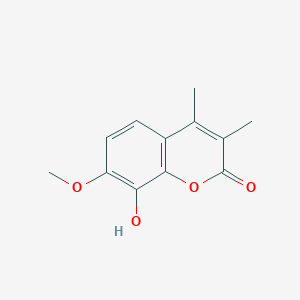

![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
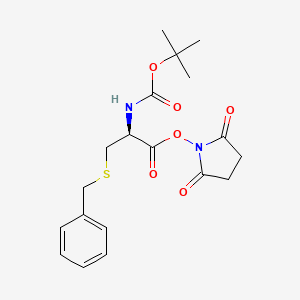
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
